2-(2-Methylpropanoyl)-4-(propan-2-YL)cyclohexan-1-one
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Overview
Description
2-(2-Methylpropanoyl)-4-(propan-2-yl)cyclohexan-1-one is a complex organic compound characterized by its cyclohexanone core and functional groups. This compound is of interest in various scientific and industrial applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylpropanoyl)-4-(propan-2-yl)cyclohexan-1-one typically involves the following steps:
Formation of Cyclohexanone Derivative: The cyclohexanone core can be synthesized through various methods, including the oxidation of cyclohexanol.
Introduction of Functional Groups: The 2-methylpropanoyl and propan-2-yl groups are introduced through acylation and alkylation reactions, respectively. These reactions often require specific catalysts and controlled conditions to ensure the correct placement of the groups.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that are optimized for efficiency and yield. This involves the use of reactors and purification systems to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methylpropanoyl)-4-(propan-2-yl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Substitution reactions can replace functional groups with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted cyclohexanones.
Scientific Research Applications
2-(2-Methylpropanoyl)-4-(propan-2-yl)cyclohexan-1-one has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(2-Methylpropanoyl)-4-(propan-2-yl)cyclohexan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes.
Comparison with Similar Compounds
2-Methylpropanoyl chloride: A related compound with similar functional groups but different reactivity.
Propan-2-yl cyclohexanone: Another cyclohexanone derivative with a different arrangement of functional groups.
Uniqueness: 2-(2-Methylpropanoyl)-4-(propan-2-yl)cyclohexan-1-one is unique due to its specific combination of functional groups and its resulting chemical properties. This combination allows for a wide range of reactions and applications that are not possible with other similar compounds.
Properties
IUPAC Name |
2-(2-methylpropanoyl)-4-propan-2-ylcyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2/c1-8(2)10-5-6-12(14)11(7-10)13(15)9(3)4/h8-11H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCMCMHCUZLQMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(=O)C(C1)C(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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